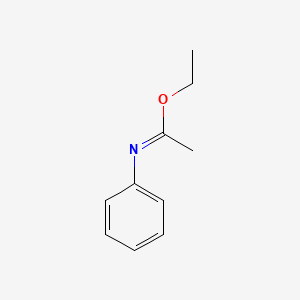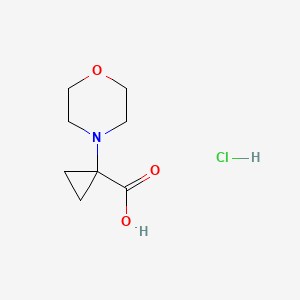![molecular formula C20H19F2N3O4 B2632672 [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-35-7](/img/structure/B2632672.png)
[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-Cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” (CAS# 937607-35-7) is a research chemical . It has a molecular weight of 403.38 and a molecular formula of C20H19F2N3O4 .
Molecular Structure Analysis
The compound’s structure includes a pyrazolo[3,4-b]pyridine ring substituted with a cyclopropyl group, a difluoromethyl group, and a 3,4-dimethoxyphenyl group . The acetic acid moiety is attached to the pyrazolo[3,4-b]pyridine ring .Physical And Chemical Properties Analysis
The compound has a computed density of 1.48±0.1 g/cm3 and a boiling point of 612.3±55.0 ℃ at 760 mmHg . It has a topological polar surface area of 86.5 and a XLogP3 of 3.3 .Scientific Research Applications
Synthesis Techniques and Chemical Properties
Efficient Synthesis Methods : Novel and efficient synthesis methods for pyrazolo[3,4-b]pyridine derivatives, similar to the chemical structure , have been developed. These methods involve the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid, proving useful for preparing new N-fused heterocycle products in good yields (Ghaedi et al., 2015).
Novel Polyheterocyclic Ring Systems : Research has been conducted on creating new polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine precursors. These systems were synthesized using various chemical reactions, leading to the production of compounds with potential medicinal properties (Abdel‐Latif et al., 2019).
Potential Applications in Medical Research
Antimicrobial Properties : Some pyrazolo[3,4-b]pyridine derivatives have been tested for their antibacterial and antifungal properties, showing promise in combating various microbial strains. This suggests potential applications in the development of new antimicrobial agents (El-Borai et al., 2012).
Antioxidant Evaluation : Certain pyrazolopyridine derivatives, structurally related to the compound , have shown significant antioxidant properties. This implies potential for use in treatments or research related to oxidative stress and associated diseases (Gouda, 2012).
Advancements in Heterocyclic Chemistry
- Building Blocks in Heterocyclic Synthesis : Pyrazoles, including structures similar to the compound of interest, have been utilized as building blocks in the synthesis of diverse heterocyclic compounds. This highlights their role in advancing the field of heterocyclic chemistry, which is crucial in drug design and development (Harb et al., 2005).
properties
IUPAC Name |
2-[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O4/c1-28-14-6-5-11(7-15(14)29-2)13-8-12(19(21)22)17-18(10-3-4-10)24-25(9-16(26)27)20(17)23-13/h5-8,10,19H,3-4,9H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPDHDJVYJRAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2632592.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2632593.png)
![dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2632594.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide](/img/structure/B2632596.png)
![4-(4-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2632597.png)






![N-(2,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2632609.png)
